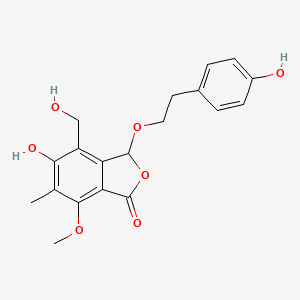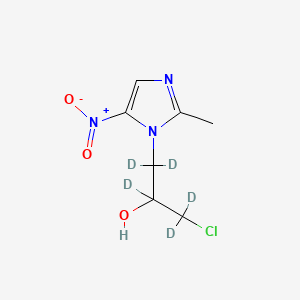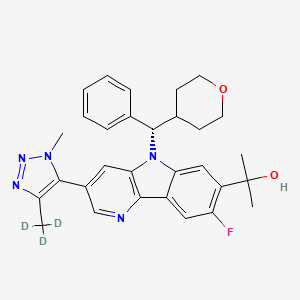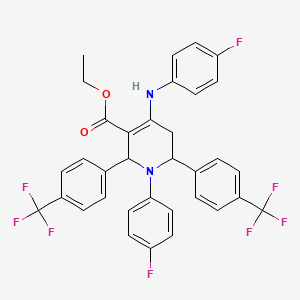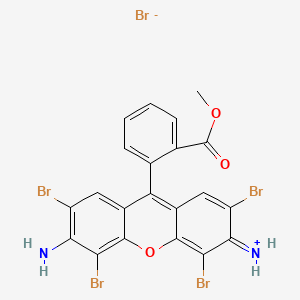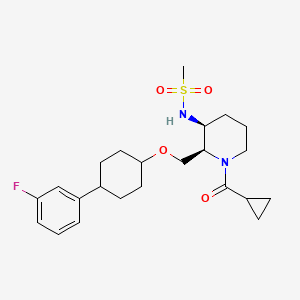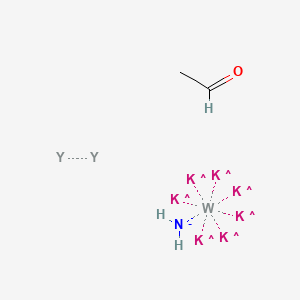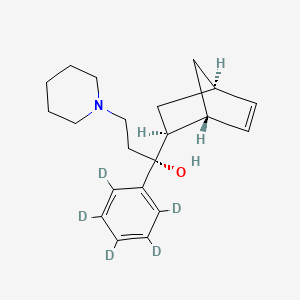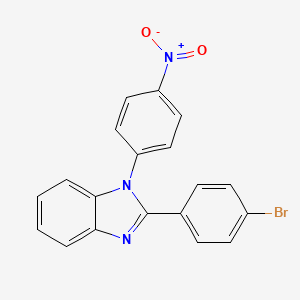![molecular formula C12H22O4 B12408414 2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran) CAS No. 71033-27-7](/img/structure/B12408414.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG1-THP is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of tetrahydropyran (THP) groups at both ends of the polyethylene glycol chain. This compound is often used in various scientific and industrial applications due to its unique chemical properties, such as solubility, stability, and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-THP typically involves the reaction of tetrahydropyran with polyethylene glycol. The process begins with the activation of the hydroxyl groups of polyethylene glycol, which are then reacted with tetrahydropyran under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the THP-PEG1-THP compound.
Industrial Production Methods
In an industrial setting, the production of THP-PEG1-THP involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a reactor, where the temperature, pressure, and other parameters are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
THP-PEG1-THP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: THP-PEG1-THP can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may yield alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
THP-PEG1-THP has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.
Medicine: THP-PEG1-THP is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound is utilized in the production of polymers and other materials with specific properties, such as increased flexibility and durability.
Wirkmechanismus
The mechanism of action of THP-PEG1-THP involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, thereby altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
THP-PEG1-THP is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Polyethylene glycol (PEG): While PEG shares the polyethylene glycol backbone with THP-PEG1-THP, it lacks the tetrahydropyran groups, which confer additional reactivity and stability.
Tetrahydropyran (THP): THP is a simpler compound that does not have the polyethylene glycol chain, making it less versatile in certain applications.
PEG derivatives: Other PEG derivatives may have different functional groups attached, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
71033-27-7 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[2-(oxan-2-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2 |
InChI-Schlüssel |
YUAPGYIENVWPIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


